molecular formula C19H23NO2 B13326406 (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine

Cat. No.: B13326406
M. Wt: 297.4 g/mol
InChI Key: MMDSALAJVDOHFT-MOPGFXCFSA-N
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Description

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of two benzyloxy groups attached to the pyrrolidine ring, which imparts unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using a suitable protecting group to prevent unwanted reactions.

    Benzyloxy Group Introduction: The benzyloxy groups are introduced through nucleophilic substitution reactions using benzyl alcohol or its derivatives.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrrolidine derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of pyrrolidine derivatives without benzyloxy groups.

    Substitution: Formation of pyrrolidine derivatives with new functional groups replacing the benzyloxy groups.

Scientific Research Applications

(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (3R,4R)-3-(Methoxy)-4-((methoxy)methyl)pyrrolidine
  • (3R,4R)-3-(Ethoxy)-4-((ethoxy)methyl)pyrrolidine
  • (3R,4R)-3-(Phenoxy)-4-((phenoxy)methyl)pyrrolidine

Comparison:

    Uniqueness: The presence of benzyloxy groups in (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.

    Reactivity: The benzyloxy groups can undergo specific reactions that may not be possible with other alkoxy groups.

    Applications: The compound’s unique structure makes it suitable for specific applications in pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

(3R,4R)-3-phenylmethoxy-4-(phenylmethoxymethyl)pyrrolidine

InChI

InChI=1S/C19H23NO2/c1-3-7-16(8-4-1)13-21-15-18-11-20-12-19(18)22-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15H2/t18-,19+/m1/s1

InChI Key

MMDSALAJVDOHFT-MOPGFXCFSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

C1C(C(CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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